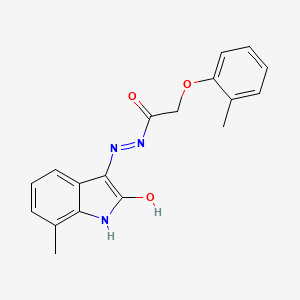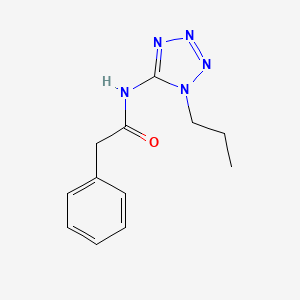![molecular formula C14H18N2O B5887603 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5887603.png)
1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, commonly known as DMCM, is a chemical compound that belongs to the class of diazabicyclooctanes. It is a potent positive allosteric modulator of the GABAA receptor and has been extensively studied for its potential applications in the field of neuroscience.
Mechanism of Action
DMCM acts as a positive allosteric modulator of the GABAA receptor. It binds to a specific site on the receptor, which enhances the activity of the receptor. This leads to increased inhibition of neuronal activity, which can result in anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
DMCM has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to increase the duration of the effects of other GABAA receptor agonists, such as benzodiazepines. DMCM has been shown to have a higher affinity for the GABAA receptor than benzodiazepines, which may make it a more potent therapeutic agent.
Advantages and Limitations for Lab Experiments
DMCM has several advantages for lab experiments. It is a potent positive allosteric modulator of the GABAA receptor and has been extensively studied for its potential applications in the field of neuroscience. However, there are also some limitations to using DMCM in lab experiments. It is a highly potent compound and must be handled with care. It also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of DMCM. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders, such as anxiety, epilepsy, and insomnia. Another potential direction is to investigate its potential as a research tool for the study of the GABAA receptor and its role in neuronal activity. Additionally, further studies are needed to determine the long-term effects of DMCM and its potential for abuse and addiction.
Synthesis Methods
DMCM can be synthesized by the reaction of 1-methyl-5-phenylpyrrolidin-2-one with ethyl chloroformate followed by the addition of ammonia. The resulting product is then treated with hydrochloric acid to yield DMCM.
Scientific Research Applications
DMCM has been extensively studied for its potential applications in the field of neuroscience. It is a potent positive allosteric modulator of the GABAA receptor, which is the most abundant inhibitory neurotransmitter receptor in the brain. DMCM has been shown to enhance the activity of the GABAA receptor, leading to increased inhibition of neuronal activity. This makes it a potential candidate for the treatment of various neurological disorders, including anxiety, epilepsy, and insomnia.
properties
IUPAC Name |
1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-13-7-15-9-14(12(13)17,10-16-8-13)11-5-3-2-4-6-11/h2-6,15-16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTILELYMZMSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1=O)(CNC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)
![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)
![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)

![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)

![ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5887576.png)


![3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5887593.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5887595.png)
![N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5887597.png)